molecular formula C24H21N3S B12455271 2-(4-Tert-butylphenyl)-6-(naphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole

2-(4-Tert-butylphenyl)-6-(naphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B12455271
M. Wt: 383.5 g/mol
InChI Key: LLYZGAKNDUFBHG-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-6-(naphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an imidazo[2,1-b][1,3,4]thiadiazole core, which is fused with a naphthalene ring and substituted with a tert-butylphenyl group. The combination of these structural elements imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in various fields.

Preparation Methods

The synthesis of 2-(4-Tert-butylphenyl)-6-(naphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b][1,3,4]thiadiazole core: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic or basic conditions.

    Introduction of the naphthalene ring: This step involves the coupling of the imidazo[2,1-b][1,3,4]thiadiazole core with a naphthalene derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Substitution with the tert-butylphenyl group:

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

2-(4-Tert-butylphenyl)-6-(naphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic rings or the imidazo[2,1-b][1,3,4]thiadiazole core.

Scientific Research Applications

2-(4-Tert-butylphenyl)-6-(naphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

    Medicine: The compound is explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: In the industrial sector, it is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-6-(naphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

2-(4-Tert-butylphenyl)-6-(naphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

    2-(4-Tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound shares a similar tert-butylphenyl substitution but has an oxadiazole core instead of an imidazo[2,1-b][1,3,4]thiadiazole core. The differences in the core structure lead to variations in chemical reactivity and biological activity.

    2-(4-Tert-butylphenyl)-6-(naphthalen-2-yl)imidazo[1,2-a]pyridine: This compound has a similar naphthalene substitution but features an imidazo[1,2-a]pyridine core

    2-(4-Tert-butylphenyl)-6-(naphthalen-2-yl)imidazo[4,5-b]pyridine: Another similar compound with a different imidazo core, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C24H21N3S

Molecular Weight

383.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-6-naphthalen-2-ylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C24H21N3S/c1-24(2,3)20-12-10-17(11-13-20)22-26-27-15-21(25-23(27)28-22)19-9-8-16-6-4-5-7-18(16)14-19/h4-15H,1-3H3

InChI Key

LLYZGAKNDUFBHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C=C(N=C3S2)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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